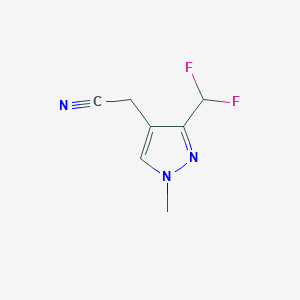
2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a nitrile group
Mechanism of Action
Mode of Action
It is known that difluoromethylation processes can involve bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It’s worth noting that difluoromethyl and trifluoromethyl groups are important structural motifs in many pharmaceutically relevant molecules because they are known to enhance chemical and metabolic stability, lipophilicity, and binding selectivity
Pharmacokinetics
It’s known that difluoromethylated compounds can be effectively produced under both basic and acidic conditions . This suggests that the compound might have similar ADME properties, but more research is needed to confirm this and to understand their impact on bioavailability.
Result of Action
It’s known that the nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate
Action Environment
It’s known that the reagent is a bench-stable colorless liquid that is easy to work with . This suggests that the compound might have similar properties, but more research is needed to confirm this and to understand how environmental factors influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method includes the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile
- 2-(3-(Chloromethyl)-1-methyl-4-pyrazolyl)acetonitrile
- 2-(3-(Bromomethyl)-1-methyl-4-pyrazolyl)acetonitrile
Uniqueness
2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other applications .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c1-12-4-5(2-3-10)6(11-12)7(8)9/h4,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDOAGKZCQGGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
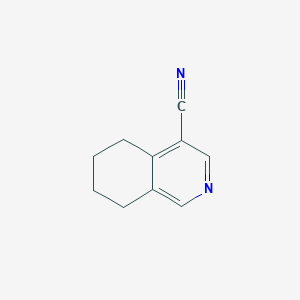
![2-(4-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2403873.png)
![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)
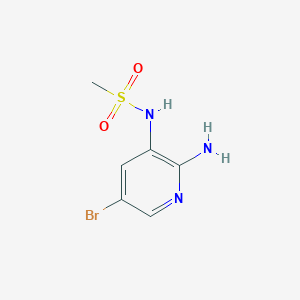
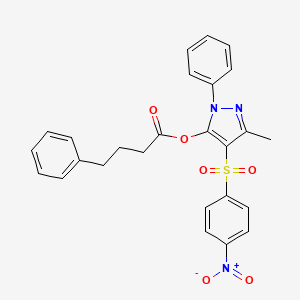
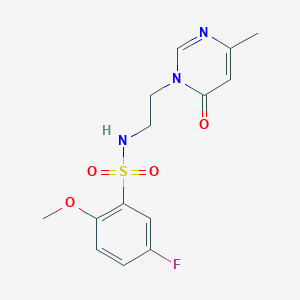
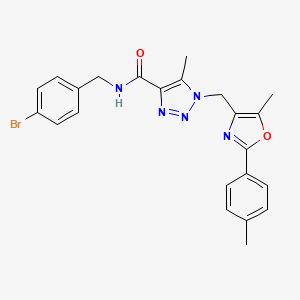
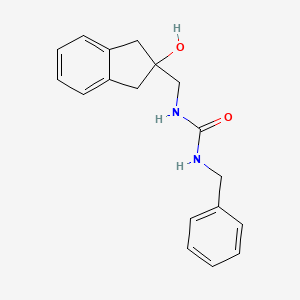
![3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2403892.png)

